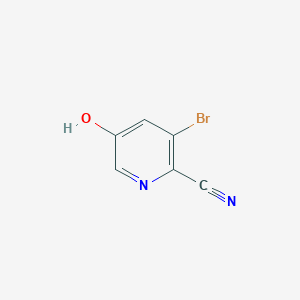
3-Bromo-5-hydroxypicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3BrN2O and a molecular weight of 199 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-hydroxypicolinonitrile has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
An improved and scalable synthetic method for N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising inhibitor of PHD2 for the treatment of anemia, demonstrates the utility of related compounds in pharmaceutical synthesis. This optimized synthesis route starts from commercially available 5-bromo-3-nitropicolinonitrile, showcasing the potential of brominated picolinonitriles in developing inhibitors and pharmaceutical intermediates (Lei et al., 2015).
Herbicide Resistance and Detoxification
Research into the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its detoxification in transgenic plants via a specific nitrilase from Klebsiella ozaenae highlights another significant application. This gene, when introduced into plants, confers resistance to bromoxynil, illustrating the role of similar compounds in understanding and enhancing herbicide resistance through genetic engineering (Stalker, Mcbride, & Malyj, 1988).
Anticonvulsant Activity
The synthesis and investigation of 3-aminopyrroles and their derivatives from compounds like 4-bromophenyl-3-morpholinopyrrole-2-carboxylic acid methyl ester reveal significant anticonvulsant activity. These studies demonstrate the potential of brominated pyrroles, which share structural similarities with brominated picolinonitriles, in developing new anticonvulsant drugs (Unverferth et al., 1998).
Luminescent Materials and Chemical Sensing
Novel lanthanide luminescent materials based on complexes of 3-hydroxypicolinic acid and silica nanoparticles showcase the application of brominated picolinonitriles in the field of materials science. These complexes, due to their unique photophysical properties, serve as promising candidates for advanced luminescent materials and sensors (Soares-Santos et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-hydroxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDVKWWUFWQUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-hydroxypicolinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.3]hexan-4-amine hydrochloride](/img/structure/B2978038.png)
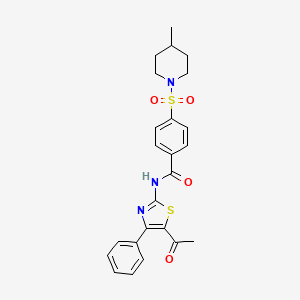
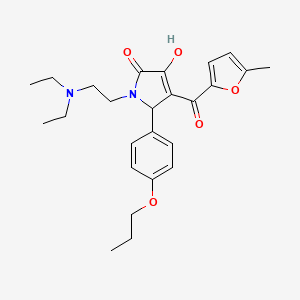
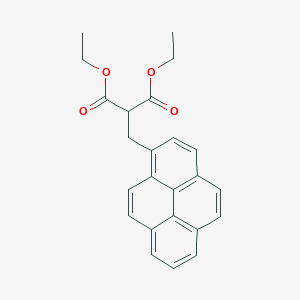
![Benzo[d]thiazol-2-ylmethyl 4-bromobenzoate](/img/structure/B2978044.png)
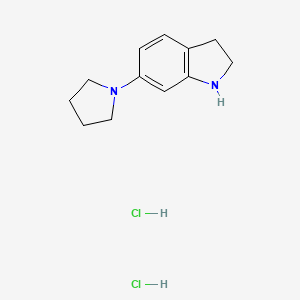
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2978048.png)
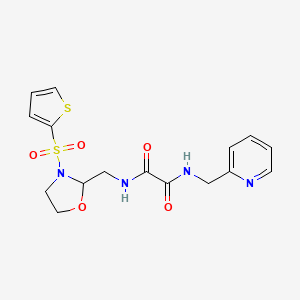
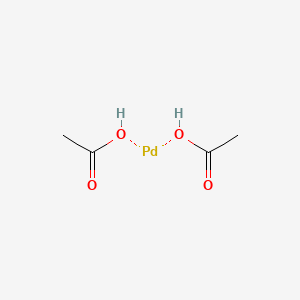
![2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2978055.png)
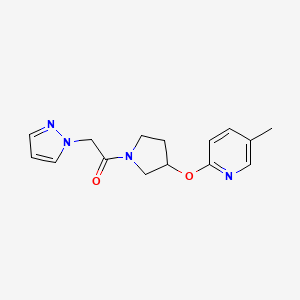
![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)